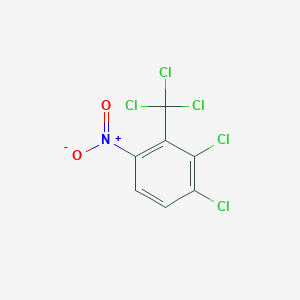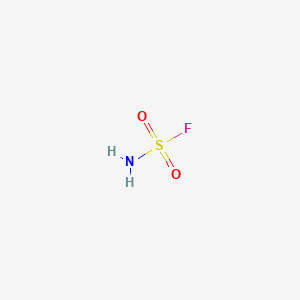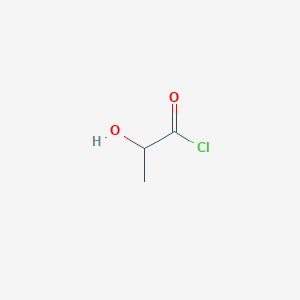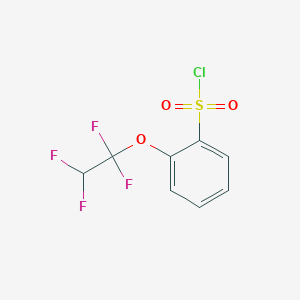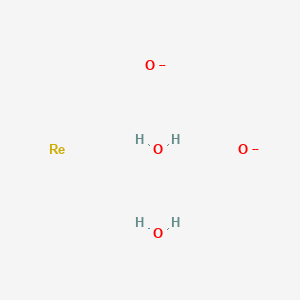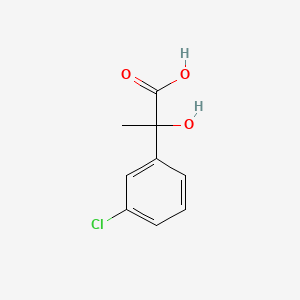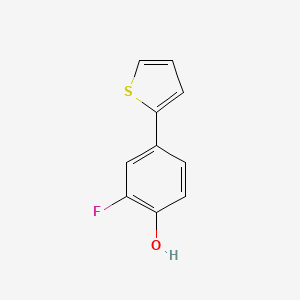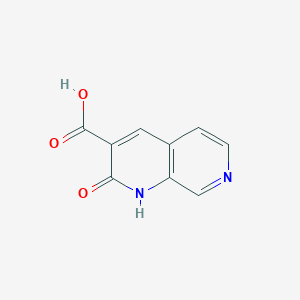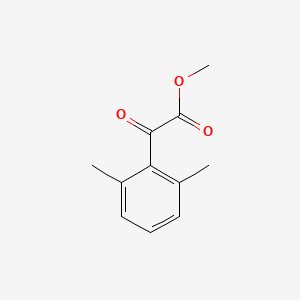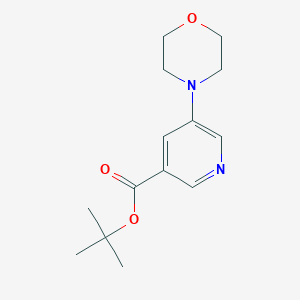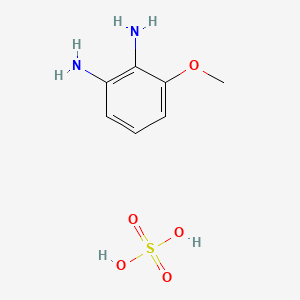![molecular formula C9H11NO3 B6320261 N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide CAS No. 282721-27-1](/img/structure/B6320261.png)
N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide is a chemical compound with the molecular formula C9H11NO3. It is a derivative of dopamine, an important neurotransmitter in the human body. This compound is known for its white or pale yellow crystalline appearance and is widely used in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide can be synthesized by reacting dopamine with formic acid. The reaction typically involves purification using chromatography or recrystallization to achieve high purity. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. The purification steps may include advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form catechols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products
Oxidation: Quinones
Reduction: Catechols
Substitution: Halogenated derivatives
Scientific Research Applications
N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in neurotransmitter pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and biochemical assays
Mechanism of Action
The mechanism of action of N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide involves its interaction with molecular targets such as enzymes and receptors. It modulates the production of neurotransmitters like dopamine, norepinephrine, and serotonin. The compound’s effects are mediated through pathways involving oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxy-L-phenylalanine (L-DOPA): A natural isomer used in the treatment of Parkinson’s disease.
2-(3,4-Dihydroxy-phenyl)ethyl methyl carbonate: Another derivative of dopamine with different functional groups
Uniqueness
N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide is unique due to its specific formamide group, which imparts distinct chemical properties and biological activities compared to other dopamine derivatives. Its ability to modulate multiple neurotransmitter pathways makes it a valuable compound in both research and therapeutic contexts.
Properties
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-6-10-4-3-7-1-2-8(12)9(13)5-7/h1-2,5-6,12-13H,3-4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUGVTBYGXFOFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCNC=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
